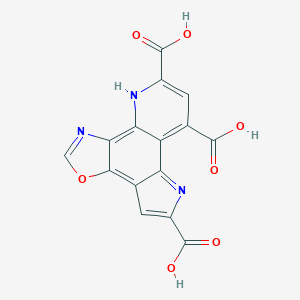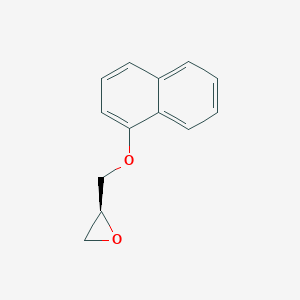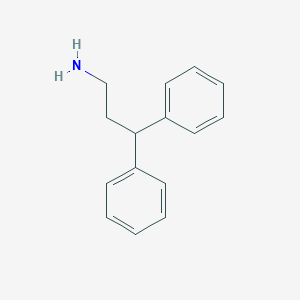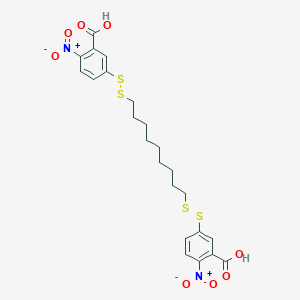
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid), commonly known as DTNB, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder that is soluble in water and organic solvents. DTNB is a thiol-reactive compound that is widely used to measure the concentration of thiols in biological samples.
Mécanisme D'action
DTNB is a thiol-reactive compound that reacts with thiols to form a mixed disulfide. The reaction is reversible and depends on the concentration of thiols and DTNB. The reaction mechanism involves the formation of a thiolate anion that attacks the electrophilic nitro group of DTNB. This results in the formation of a mixed disulfide and the release of 5-thio-2-nitrobenzoic acid.
Effets Biochimiques Et Physiologiques
DTNB has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in various scientific research applications.
Avantages Et Limitations Des Expériences En Laboratoire
DTNB has several advantages and limitations for lab experiments. One of the main advantages is its high sensitivity and specificity for thiols. It can detect thiols at a concentration as low as 1 µM. Another advantage is its ease of use. The Ellman's assay is a simple and reliable method for measuring the concentration of thiols in biological samples. However, DTNB has some limitations. One of the main limitations is its interference with other compounds that contain thiol groups. This can lead to false-positive results. Another limitation is its sensitivity to pH and temperature. The reaction rate of DTNB with thiols is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the assay.
Orientations Futures
DTNB has several potential future directions in scientific research. One potential direction is the development of new thiol-reactive compounds that are more specific and sensitive than DTNB. Another potential direction is the application of DTNB in the development of new drugs that target thiols in biological systems. DTNB can be used as a tool to identify new targets for drug development. Additionally, DTNB can be used to study the role of thiols in various biological processes, such as oxidative stress, inflammation, and cell signaling. Overall, DTNB has several potential future directions in scientific research that can lead to new discoveries and applications.
Méthodes De Synthèse
DTNB can be synthesized by reacting 5,5'-dithiobis(2-nitrobenzoic acid) with nonylene. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of DTNB depends on the purity of the starting materials and the reaction conditions.
Applications De Recherche Scientifique
DTNB is widely used in various scientific research applications. It is commonly used to measure the concentration of thiols in biological samples. Thiols are important biomolecules that play a crucial role in many biological processes. DTNB reacts with thiols to form a yellow-colored product that can be measured spectrophotometrically. This method is commonly known as the Ellman's assay and is widely used to measure the concentration of thiols in biological samples.
Propriétés
Numéro CAS |
142093-99-0 |
|---|---|
Nom du produit |
Nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) |
Formule moléculaire |
C23H26N2O8S4 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
5-[9-[(3-carboxy-4-nitrophenyl)disulfanyl]nonyldisulfanyl]-2-nitrobenzoic acid |
InChI |
InChI=1S/C23H26N2O8S4/c26-22(27)18-14-16(8-10-20(18)24(30)31)36-34-12-6-4-2-1-3-5-7-13-35-37-17-9-11-21(25(32)33)19(15-17)23(28)29/h8-11,14-15H,1-7,12-13H2,(H,26,27)(H,28,29) |
Clé InChI |
RSDKORKYISQIRF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1SSCCCCCCCCCSSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] |
Autres numéros CAS |
142093-99-0 |
Synonymes |
NBDN nonylene-1,9-bis(5-dithio-2-nitrobenzoic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
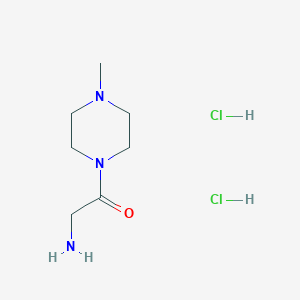
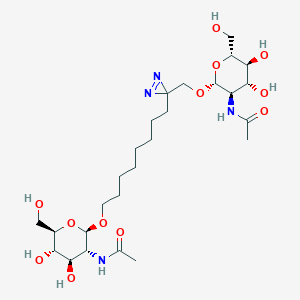
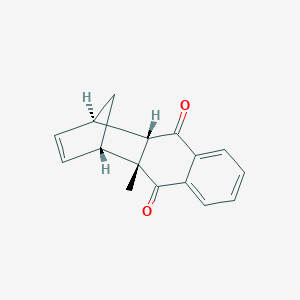
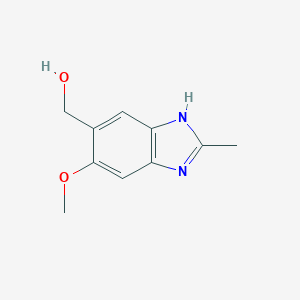
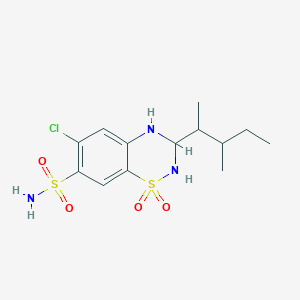
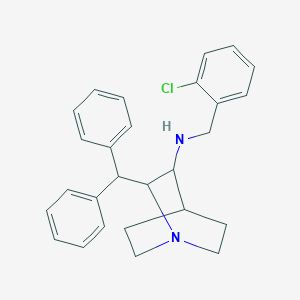
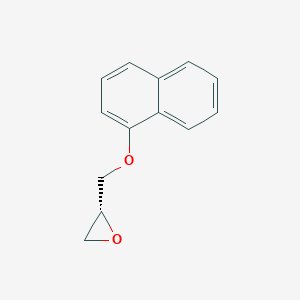
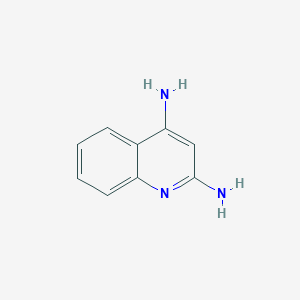
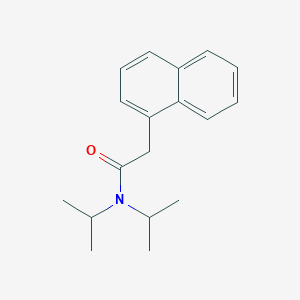
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
